Cas no 939265-40-4 (3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea)
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea Chemical and Physical Properties
Names and Identifiers
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- N-(((2-METHOXYETHYL)AMINO)THIOXOMETHYL)-2-THIENYLFORMAMIDE
- 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
- 2-Thiophenecarboxamide, N-[[(2-methoxyethyl)amino]thioxomethyl]-
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- MDL: MFCD01567630
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628590-1mg |
N-((2-methoxyethyl)carbamothioyl)thiophene-2-carboxamide |
939265-40-4 | 98% | 1mg |
¥357.00 | 2024-04-24 | |
| A2B Chem LLC | AI82850-1mg |
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea |
939265-40-4 | >90% | 1mg |
$5223.00 | 2024-07-18 | |
| A2B Chem LLC | AI82850-5mg |
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea |
939265-40-4 | >90% | 5mg |
$6458.00 | 2024-07-18 | |
| A2B Chem LLC | AI82850-10mg |
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea |
939265-40-4 | >90% | 10mg |
$8791.00 | 2024-07-18 | |
| Ambeed | A961999-1g |
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea |
939265-40-4 | 90% | 1g |
$348.0 | 2025-04-15 | |
| abcr | AB163059-1 g |
N-(((2-Methoxyethyl)amino)thioxomethyl)-2-thienylformamide |
939265-40-4 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163059-5 g |
N-(((2-Methoxyethyl)amino)thioxomethyl)-2-thienylformamide |
939265-40-4 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163059-10 g |
N-(((2-Methoxyethyl)amino)thioxomethyl)-2-thienylformamide |
939265-40-4 | 10g |
€482.50 | 2023-05-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00920807-1g |
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea |
939265-40-4 | 90% | 1g |
¥2394.0 | 2024-04-17 | |
| Key Organics Ltd | MS-7894-1MG |
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea |
939265-40-4 | >90% | 1mg |
£37.00 | 2023-09-08 |
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea Suppliers
3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
Professional Introduction to Compound with CAS No. 939265-40-4 and Product Name: 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
The compound identified by the CAS number 939265-40-4 and the product name 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, featuring a thiophene core and a thiourea functional group, has garnered attention due to its unique structural properties and potential applications in drug development. The thiophene-2-carbonyl moiety and the 2-methoxyethyl substituent contribute to its distinct reactivity, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in thiourea derivatives as pharmacological intermediates. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The structural motif of 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is particularly noteworthy because it combines the stability of the thiophene ring with the nucleophilic character of the thiourea group. This combination allows for versatile chemical modifications, enabling researchers to tailor the compound for specific biological targets.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The thiophene-2-carbonyl group serves as a reactive site for further functionalization, allowing chemists to introduce additional pharmacophores that can enhance binding affinity to biological receptors. For instance, recent studies have demonstrated that thiourea derivatives can be modified to interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The 2-methoxyethyl substituent further enhances solubility and bioavailability, making it an attractive candidate for oral administration.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. The compound 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea exemplifies this principle by providing a scaffold that can be systematically modified to optimize pharmacological properties. For example, modifications to the thiophene-2-carbonyl group can alter electronic distribution, affecting binding interactions with target proteins. Similarly, variations in the 2-methoxyethyl chain can influence metabolic stability and pharmacokinetic profiles.
The integration of computational methods has further accelerated the discovery process for thiourea-based compounds. Advanced molecular modeling techniques allow researchers to predict binding affinities and optimize structures before conducting experimental synthesis. This approach has been particularly effective in identifying lead compounds for further development. The compound 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been subjected to such analyses, revealing promising interactions with various biological targets.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. Thiourea derivatives are known for their ability to form coordination complexes with metals, which can be exploited in catalysis and material design. The presence of both sulfur and nitrogen donor atoms in 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea makes it an excellent ligand for metal complexes, offering opportunities for developing novel catalysts with enhanced efficiency.
The synthesis of 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea involves multi-step organic reactions that highlight the versatility of modern synthetic methodologies. Key steps include the formation of the thiophene-2-carbonyl group through carbonylation reactions followed by nucleophilic substitution with thiourea derivatives. The introduction of the 2-methoxyethyl group is typically achieved through etherification reactions, ensuring optimal regioselectivity and yield.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable practices to minimize waste and energy consumption. For instance, catalytic methods have been developed to improve reaction efficiencies while reducing hazardous byproducts. These innovations align with global efforts to promote environmentally responsible chemical synthesis.
The biological evaluation of 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress. These effects suggest potential therapeutic benefits in conditions such as arthritis and neurodegenerative diseases. Additionally, preliminary animal models have shown promising results regarding safety and efficacy.
Future research directions include exploring derivative compounds that may enhance therapeutic effects while minimizing side effects. By leveraging structural modifications based on SAR principles, scientists aim to develop more potent and selective agents derived from this core scaffold. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.
The compound's unique combination of structural features makes it a versatile tool for both academic research and industrial development. Its potential applications span multiple disciplines, including medicinal chemistry, materials science, and catalysis. As our understanding of biological systems continues to evolve, compounds like 3-(2-methoxyethyl)-1-(thiophene-2-carbonyl)thiourea will play an increasingly important role in advancing scientific knowledge and technological innovation.
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